Product packaging for (3-Carboxy-2-hexanoyloxypropyl)-trimethylazanium;hydrochloride(Cat. No.:CAS No. 6920-35-0)

(3-Carboxy-2-hexanoyloxypropyl)-trimethylazanium;hydrochloride

Cat. No.: B1663670
CAS No.: 6920-35-0
M. Wt: 296.81 g/mol
InChI Key: DTHGTKVOSRYXOK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Acylcarnitine Biochemistry and Research Significance

Acylcarnitines are a class of molecules essential for energy metabolism in most mammals, plants, and some bacteria. wikipedia.org They are formed when an acyl group, derived from a fatty acid, attaches to carnitine. metwarebio.com This biochemical "courier" system is critical for transporting long-chain fatty acids from the cell's cytosol into the mitochondria, where they undergo β-oxidation to produce energy in the form of ATP. wikipedia.orgmetwarebio.com

The significance of acylcarnitines in research is multifaceted. They serve as crucial diagnostic markers for inborn errors of metabolism, where altered levels can indicate specific enzyme deficiencies. rsu.lvnih.gov Beyond rare genetic disorders, the study of acylcarnitine profiles is expanding to understand their roles in a wide range of common diseases, including metabolic disorders, cardiovascular diseases, diabetes, neurological disorders, and certain cancers. rsu.lv For instance, research has shown that altered concentrations of medium-chain acylcarnitines are associated with conditions like diabetes and cancer. rsu.lv Furthermore, acylcarnitines are not merely transport molecules; they are also involved in modulating gene expression, stabilizing cell membranes, and acting as antioxidants. nih.govnih.gov

Contextualization of DL-Caproylcarnitine Chloride within Cellular Metabolism Studies

DL-Caproylcarnitine chloride, also known as (±)-Hexanoylcarnitine chloride, is a medium-chain acylcarnitine. scbt.comcaymanchem.com In the context of cellular metabolism studies, it serves as a specific tool and subject of investigation. As a medium-chain acylcarnitine, it is part of the metabolic pathway involving the breakdown of medium-chain fatty acids. rsu.lv

Research utilizing compounds like DL-Caproylcarnitine chloride helps to elucidate the intricate processes of fatty acid oxidation. For example, studies have investigated how different tissues, such as the liver and skeletal muscle, contribute to the plasma acylcarnitine pool during various physiological states like fasting and exercise. oup.com By analyzing the levels of specific acylcarnitines, including those in the medium-chain range, researchers can gain insights into mitochondrial function and the flexibility of cells to switch between different energy sources. nih.govoup.com Furthermore, DL-Caproylcarnitine chloride has been used in research to understand its interaction with cellular transporters, such as the carnitine transporter OCTN2, which is crucial for carnitine uptake into cells. cymitquimica.com

Rationale and Scope of Research on DL-Caproylcarnitine Chloride

The rationale for investigating DL-Caproylcarnitine chloride stems from the broader need to understand the role of medium-chain acylcarnitines in both health and disease. Research on this compound aims to answer specific questions about its metabolic fate, its influence on cellular signaling pathways, and its potential as a biomarker.

The scope of research on DL-Caproylcarnitine chloride includes:

Biochemical Pathway Analysis: Investigating its precise role in the β-oxidation of medium-chain fatty acids and its interaction with key enzymes and transporters. nih.gov

Biomarker Discovery: Assessing its utility as a potential biomarker for metabolic diseases. hmdb.ca For example, elevated levels of hexanoylcarnitine (B1232462) have been observed in the urine of patients with medium-chain acyl-CoA dehydrogenase deficiency. hmdb.ca

Cellular Function Modulation: Studying its effects on mitochondrial function, energy production, and its potential involvement in cellular processes beyond simple energy metabolism. nih.gov

By focusing on a specific molecule like DL-Caproylcarnitine chloride, researchers can dissect the complexities of lipid metabolism and its implications for human health.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H27ClNO4+ B1663670 (3-Carboxy-2-hexanoyloxypropyl)-trimethylazanium;hydrochloride CAS No. 6920-35-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-carboxy-2-hexanoyloxypropyl)-trimethylazanium;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4.ClH/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4;/h11H,5-10H2,1-4H3;1H/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHGTKVOSRYXOK-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClNO4+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585163
Record name (3-carboxy-2-hexanoyloxypropyl)-trimethylazanium;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6920-35-0
Record name (3-carboxy-2-hexanoyloxypropyl)-trimethylazanium;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Hexanoylcarnitine chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis, Derivatization, and Structural Analog Research of Dl Caproylcarnitine Chloride

Methodologies for Laboratory Synthesis of DL-Caproylcarnitine Chloride

The primary method for the laboratory synthesis of DL-Caproylcarnitine chloride is the direct O-acylation of DL-carnitine chloride. google.comnih.gov This reaction involves the esterification of the hydroxyl group of carnitine with a caproyl (hexanoyl) moiety. A common and effective approach utilizes hexanoyl chloride as the acylating agent.

The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), to prevent the hydrolysis of the highly reactive hexanoyl chloride. A slight molar excess of hexanoyl chloride (typically 1.1 to 1.3 equivalents) is often used to ensure the complete conversion of the DL-carnitine chloride starting material. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carnitine molecule attacks the electrophilic carbonyl carbon of hexanoyl chloride.

Another established procedure for the synthesis of saturated acylcarnitines, including caproylcarnitine, involves the acylation of carnitine with the corresponding acyl chloride in the presence of trifluoroacetic acid. mdpi.com This method has been shown to produce yields ranging from 40-61% for various saturated acylcarnitines. mdpi.com The general reaction scheme is as follows:

General Reaction Scheme for O-Acylation of DL-Carnitine Chloride:

Generated code

Purification of the resulting DL-Caproylcarnitine chloride is crucial to remove unreacted starting materials and byproducts. Techniques such as liquid-liquid partitioning and column chromatography are often employed to achieve high purity.

Table 1: Key Parameters for the Laboratory Synthesis of DL-Caproylcarnitine Chloride

ParameterDetailsSource(s)
Starting Material DL-Carnitine chloride google.comnih.gov
Acylating Agent Hexanoyl chloride
Solvent Anhydrous dichloromethane or tetrahydrofuran (THF)
Molar Ratio Slight excess of hexanoyl chloride (1.1–1.3 eq.)
Alternative Method Acylation in the presence of trifluoroacetic acid mdpi.com
Purification Liquid-liquid partitioning, column chromatography

Investigation of Stereoisomeric Forms and Their Preparations

DL-Caproylcarnitine chloride is a racemic mixture, meaning it consists of equal amounts of two stereoisomers: D-Caproylcarnitine chloride and L-Caproylcarnitine chloride. The "D" and "L" designations refer to the configuration of the chiral carbon atom in the carnitine backbone. In biological systems, the L-isomer is the naturally occurring and biologically active form. google.com Therefore, the preparation and study of the individual stereoisomers are of significant interest.

DL-Caproylcarnitine chloride itself can serve as a precursor for the synthesis of its individual stereoisomers. chemrxiv.org However, the more common approach to obtaining optically pure acylcarnitines is to start with the resolved stereoisomers of carnitine.

Several methods exist for the resolution of DL-carnitine or its precursors. One documented method involves the resolution of (±)-carnitine nitrile chloride, a synthetic precursor to carnitine, by forming diastereomeric salts with chiral acids like (+)-10-camphorsulfonic acid. researchgate.net Once the D- and L-carnitine stereoisomers are separated, they can be individually acylated using the methods described in section 2.1 to yield D- and L-Caproylcarnitine chloride, respectively.

Enzymatic methods also offer a highly specific route to the synthesis of the desired L-isomer. For instance, enzymes can be used for the enantioselective production of L-carnitine from precursors like crotonobetaine. researchgate.net Furthermore, enzymatic processes have been developed for the kinetic resolution of β-lactones, which are versatile chiral building blocks for the synthesis of L-carnitine. google.com

For the analytical separation and quantification of D- and L-carnitine, chiral High-Performance Liquid Chromatography (HPLC) methods have been developed. One such method involves the pre-column derivatization of the carnitine enantiomers with a chiral derivatizing agent, such as (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC), to form diastereomers that can be separated on a standard octadecyl column. nih.gov

Table 2: Approaches for the Preparation of Stereoisomeric Forms of Caproylcarnitine

ApproachDescriptionKey FeaturesSource(s)
Chiral Resolution of Precursor Separation of DL-carnitine or its nitrile precursor using chiral resolving agents.Forms diastereomeric salts that can be separated by crystallization. researchgate.net
Enzymatic Synthesis Use of enzymes for the stereospecific synthesis or resolution of L-carnitine precursors.High enantioselectivity, mild reaction conditions. google.comgoogle.comresearchgate.net
Chiral HPLC Analytical separation of D- and L-carnitine after derivatization with a chiral reagent.Allows for quantification of enantiomeric purity. nih.gov

Development and Characterization of DL-Caproylcarnitine Chloride Derivatives for Mechanistic Probes

To investigate the roles of acylcarnitines in biological processes, researchers have developed various derivatives of DL-Caproylcarnitine chloride that serve as mechanistic probes. These probes are designed to have specific properties, such as isotopic labels or fluorescent tags, which allow for their detection and tracking in complex biological systems.

Isotopically Labeled Derivatives: A facile and common approach is the synthesis of isotopically labeled acylcarnitines, such as deuterium-labeled (d3, d6, or d9) compounds. researchgate.net These derivatives are invaluable as internal standards in mass spectrometry-based quantification methods. By introducing a known amount of the labeled standard into a sample, the concentration of the endogenous, unlabeled acylcarnitine can be accurately determined. The synthesis of these labeled compounds generally follows the same acylation procedures, using an isotopically labeled carnitine or acyl chloride as a starting material.

Fluorescent Derivatives: Fluorescently labeled acylcarnitines are powerful tools for visualizing the localization and transport of these molecules within cells. These probes are typically synthesized by attaching a fluorescent moiety, such as 4-amino-7-nitrobenzofurazan (B187976) (NBD) or a BODIPY dye, to the carnitine backbone. chemrxiv.orgresearchgate.net The synthesis involves a chemical reaction between the carnitine derivative and the fluorescent label. The resulting fluorescent acylcarnitine can then be monitored using fluorescence microscopy to study its uptake and distribution in different cellular compartments, such as mitochondria. chemrxiv.org

Spin-Labeled Derivatives: Spin-labeled acylcarnitine derivatives have been synthesized to study their interactions with proteins and membranes using techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.netnih.gov These probes contain a stable free radical, typically a nitroxide moiety, which provides information about the molecular environment and dynamics of the acylcarnitine.

Acylcarnitine Benzyl (B1604629) Esters: Another class of derivatives includes acylcarnitine benzyl esters. These have been synthesized as potential prodrugs, designed to improve properties such as liposolubility and stability. nih.gov

Table 3: Mechanistic Probes Derived from DL-Caproylcarnitine Chloride

Probe TypePurposeExample MoietyAnalytical TechniqueSource(s)
Isotopically Labeled Internal standard for quantificationDeuterium (²H)Mass Spectrometry (MS) researchgate.net
Fluorescent Cellular imaging and localization4-amino-7-nitrobenzofurazan (NBD), BODIPYFluorescence Microscopy chemrxiv.orgresearchgate.net
Spin-Labeled Studying molecular interactionsNitroxide radicalElectron Paramagnetic Resonance (EPR) researchgate.netnih.gov
Prodrug Derivatives Improving physicochemical propertiesBenzyl esterVarious biological assays nih.gov

Exploration of Related Acylcarnitine Analogs and Comparative Synthesis

The synthesis of DL-Caproylcarnitine chloride is part of a broader field of research focused on a wide range of acylcarnitine analogs with varying acyl chain lengths. These analogs, including short-chain (e.g., acetyl- and propionylcarnitine), other medium-chain (e.g., octanoylcarnitine), and long-chain (e.g., palmitoylcarnitine) acylcarnitines, are all synthesized using similar O-acylation methodologies. tsijournals.comnih.gov

Research has been conducted on the synthesis of a series of acyl-L-carnitines with different chain lengths, such as C8, C12, C14, and C16, by acylating L-carnitine with the respective acyl chlorides. mdpi.com These studies allow for a comparative analysis of how the acyl chain length influences the physicochemical properties and biological activities of the acylcarnitines. For instance, the solubility of acylcarnitines in aqueous solutions decreases as the acyl chain length increases.

The general synthetic approach of reacting carnitine with an acyl chloride or the corresponding carboxylic acid (often activated with thionyl chloride) is applicable across a wide range of chain lengths. tsijournals.com However, the reaction conditions, such as temperature and reaction time, may be optimized for each specific analog to achieve the best yields and purity.

The study of these analogs is crucial for understanding the substrate specificity of enzymes involved in fatty acid metabolism and for developing diagnostic markers for various metabolic disorders where specific acylcarnitine profiles are observed.

Table 4: Comparison of Related Acylcarnitine Analogs

Acylcarnitine AnalogAcyl Chain LengthClassificationCommon Synthetic Precursor
AcetylcarnitineC2Short-chainAcetyl chloride
PropionylcarnitineC3Short-chainPropionyl chloride
ButyrylcarnitineC4Short-chainButyryl chloride
Caproylcarnitine C6 Medium-chain Hexanoyl chloride
OctanoylcarnitineC8Medium-chainOctanoyl chloride
LauroylcarnitineC12Medium-chainLauroyl chloride
Palmitoylcarnitine (B157527)C16Long-chainPalmitoyl chloride

Biochemical Roles and Metabolic Interventions of Dl Caproylcarnitine Chloride in Experimental Systems

Interactions with Carnitine Acyltransferases (CATs)

Carnitine acyltransferases are a family of enzymes crucial for the transport of fatty acids into the mitochondria. These enzymes catalyze the reversible transfer of acyl groups from coenzyme A (CoA) to carnitine. The specificity of these enzymes often dictates which fatty acids are preferentially metabolized.

Substrate Specificity and Kinetic Parameters with Purified CAT Isoforms

DL-Caproylcarnitine is formed through the action of carnitine acyltransferases on caproyl-CoA. While specific kinetic data for DL-Caproylcarnitine chloride are not extensively documented in publicly available literature, studies on related enzymes and substrates provide significant insights. For instance, carnitine octanoyltransferase (CrOT), which primarily acts on medium-chain fatty acids, is known to catalyze the deacylation of various acyl-CoAs, including hexanoyl-CoA (the acyl-CoA precursor to caproylcarnitine). wikipedia.org This indicates that caproyl-CoA is a substrate for CrOT, leading to the formation of caproylcarnitine.

Furthermore, research on carnitine acetyltransferase (CrAT), which typically prefers short-chain acyl groups, has shown that its substrate specificity can be altered through mutagenesis. A specific mutation, M564G, in murine CrAT was found to significantly increase the enzyme's activity towards medium-chain substrates, with hexanoyl-CoA becoming the preferred substrate. pdbj.orgcolumbia.edu This demonstrates that the molecular architecture of the enzyme's active site is a key determinant of its affinity for acyl-CoAs of varying chain lengths.

Enzyme IsoformSubstrate Specificity Relevant to CaproylcarnitineKey Findings
Carnitine Octanoyltransferase (CrOT) Acts on a range of acyl-CoAs with optimal activity for C6 or C8 acyl groups. creative-enzymes.comEfficiently catalyzes the formation of caproylcarnitine from caproyl-CoA.
Carnitine Acetyltransferase (CrAT) - M564G Mutant Exhibits a shifted substrate preference towards medium-chain acyl-CoAs.Hexanoyl-CoA is the preferred substrate for this mutant enzyme. pdbj.orgcolumbia.edu

Modulatory Effects on Enzyme Activity in In Vitro Assays

Acylcarnitines can also exert modulatory effects on the activity of carnitine acyltransferases. While direct inhibitory or activating data for DL-Caproylcarnitine chloride is limited, studies on other acylcarnitines suggest potential mechanisms. For example, long-chain acylcarnitines, such as palmitoylcarnitine (B157527), have been shown to inhibit carnitine palmitoyltransferase (CPT), likely through product inhibition. nih.gov It is plausible that medium-chain acylcarnitines like caproylcarnitine could have similar, albeit potentially less potent, modulatory effects on CAT isoforms. Further research is needed to elucidate the specific allosteric or competitive inhibition kinetics of DL-Caproylcarnitine chloride on various CATs.

Influence on Fatty Acid β-Oxidation Pathways in Cellular and Mitochondrial Models

The primary role of acylcarnitines is to facilitate the entry of fatty acids into the mitochondrial matrix, where β-oxidation occurs. DL-Caproylcarnitine chloride is integral to the metabolism of medium-chain fatty acids.

Role in Medium-Chain Fatty Acid Transport Across Mitochondrial Membranes

The inner mitochondrial membrane is impermeable to acyl-CoAs. The carnitine shuttle system, which includes carnitine-acylcarnitine translocase (CACT), is responsible for their transport. wikipedia.org CACT facilitates the movement of acylcarnitines across the inner mitochondrial membrane in exchange for free carnitine. wikipedia.org As a medium-chain acylcarnitine, DL-Caproylcarnitine is a substrate for CACT, allowing the six-carbon acyl group to enter the mitochondrial matrix for subsequent metabolic processing. nih.govnih.gov Once inside, carnitine palmitoyltransferase II (CPT-II) converts caproylcarnitine back to caproyl-CoA, which can then enter the β-oxidation spiral.

Metabolic Flux Analysis in Isolated Mitochondria and Permeabilized Cells

Impact on Mitochondrial Bioenergetics in Preclinical Models

The metabolism of fatty acids is intrinsically linked to mitochondrial bioenergetics, including oxygen consumption, the generation of a proton motive force, and ATP synthesis. The introduction of DL-Caproylcarnitine chloride into experimental systems can therefore be expected to influence these parameters.

Assessment of Electron Transport Chain Activity

The electron transport chain (ETC), located in the inner mitochondrial membrane, is the primary site of oxidative phosphorylation and a major source of cellular ATP. encyclopedia.pub The activity of the ETC is intrinsically linked to the metabolism of fatty acids, which are transported into the mitochondria via the carnitine shuttle for β-oxidation. encyclopedia.pub This process generates acetyl-CoA, NADH, and FADH2, which are key substrates for the citric acid cycle and the ETC.

While direct studies on the effect of DL-Caproylcarnitine chloride on the activity of specific ETC complexes are limited, research on related compounds provides some insights. L-carnitine supplementation has been shown to improve the activities of electron transport chain complexes in aged rats, suggesting a role in maintaining mitochondrial function. frontiersin.org Acylcarnitines, as products of fatty acid metabolism, are integral to supplying reducing equivalents (NADH and FADH2) to the ETC. The complete oxidation of fatty acids, facilitated by the carnitine shuttle, fuels the ETC to generate the proton gradient necessary for ATP synthesis. nih.gov

However, an accumulation of medium-chain acylcarnitines has been associated with mitochondrial dysfunction. nih.gov This suggests that while a balanced flux of acylcarnitines is essential for providing fuel to the ETC, an imbalance could potentially impair its function. The presence of the D-isomer in DL-Caproylcarnitine chloride could further complicate this, as D-carnitine has been shown to induce lipotoxicity and oxidative stress in some models, which could indirectly impact the integrity and function of the ETC. nih.govcambridge.org

Table 1: Potential Effects of Acylcarnitines on Electron Transport Chain Components

ComponentPotential Effect of Balanced Acylcarnitine PoolPotential Effect of Acylcarnitine Accumulation
Complex I (NADH dehydrogenase) Provision of NADH from β-oxidationPotential inhibition due to mitochondrial stress
Complex II (Succinate dehydrogenase) Indirectly supported by TCA cycle intermediatesPotential disruption of membrane integrity
Complex III (Cytochrome bc1 complex) Sustained electron flow from Complexes I & IIIncreased reactive oxygen species (ROS) production
Complex IV (Cytochrome c oxidase) Utilization of electrons to reduce oxygenAltered membrane potential affecting function
Coenzyme Q (Ubiquinone) Electron carrier from Complexes I & IIChanges in the redox state of the CoQ pool

Note: This table is based on the general understanding of acylcarnitine metabolism and its relationship with the electron transport chain. Specific data for DL-Caproylcarnitine chloride is not available.

Studies on Oxygen Consumption Rates and ATP Synthesis

Oxygen consumption rate (OCR) is a key indicator of mitochondrial respiration and is tightly coupled to ATP synthesis. researchgate.net The oxidation of substrates like fatty acids drives oxygen consumption in the final step of the electron transport chain.

Studies on medium-chain acylcarnitines have shown varied effects on OCR and ATP production. In primary human myotubes, a mixture of medium-chain acylcarnitines (C8, C10, C12) was found to be more efficient in supporting the β-oxidation of palmitate compared to L-carnitine alone. nih.gov This suggests that under certain conditions, medium-chain acylcarnitines can enhance fatty acid oxidation, which would be expected to increase oxygen consumption and subsequent ATP production.

Conversely, elevated levels of medium-chain acylcarnitines, including hexanoylcarnitine (B1232462), have been linked to impaired mitochondrial respiratory capacity in pancreatic β-cells. nih.gov This impairment leads to reduced glucose-induced ATP production. nih.gov In zebrafish models, long-chain acylcarnitines were found to severely impair mitochondrial function and ATP production, leading to cardiac dysfunction. nih.gov While this study focused on long-chain acylcarnitines, it highlights the potential for acylcarnitine accumulation to disrupt cellular energy production.

The Agilent Seahorse XF Analyzer is a common tool used to measure OCR and ATP production rates from glycolysis and mitochondrial respiration. upenn.edubiocompare.comresearchgate.net Such assays could be employed to directly assess the impact of DL-Caproylcarnitine chloride on cellular bioenergetics.

Table 2: Research Findings on Acylcarnitine Effects on Oxygen Consumption and ATP Synthesis

Compound/ConditionExperimental SystemKey Findings
Medium-chain acylcarnitines (C8-C12) Primary human myotubesMore efficient in supporting palmitate β-oxidation than L-carnitine. nih.gov
Elevated medium-chain acylcarnitines Murine and human pancreatic isletsReduced mitochondrial respiratory capacity and glucose-induced ATP production. nih.gov
Long-chain acylcarnitines (C18, C18:1) Zebrafish embryosSeverely impaired mitochondrial function and ATP production. nih.gov
L-carnitine Large yellow croaker fed a high-fat dietIncreased ATP dynamic process and mitochondrial number. nih.gov

DL-Caproylcarnitine Chloride in Lipid Homeostasis Regulation in Cellular Models

Acylcarnitines are central to lipid metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. Medium-chain fatty acids, such as caproic acid, can cross the mitochondrial membrane more readily, but their metabolism is still intertwined with the carnitine pool.

In cellular models, the balance of acylcarnitines is crucial for maintaining lipid homeostasis. L-carnitine supplementation has been shown to reduce liver lipid content in fish fed a high-fat diet by enhancing fatty acid β-oxidation. nih.gov In contrast, feeding with D-carnitine led to increased lipid deposition and lipotoxicity. nih.govcambridge.org This suggests that the D-isomer present in DL-Caproylcarnitine chloride could potentially interfere with normal lipid metabolism and contribute to lipid accumulation.

Studies in human myotubes have demonstrated that medium-chain acylcarnitines can support the oxidation of palmitate, indicating a role in promoting the breakdown of other fatty acids. nih.gov However, an accumulation of acylcarnitines is often observed in conditions of metabolic stress and can be indicative of incomplete fatty acid oxidation. nih.gov This imbalance may contribute to the development of insulin (B600854) resistance. nih.govresearchgate.net

The regulation of lipid metabolism by acylcarnitines also involves the expression of genes associated with lipid signaling pathways, such as peroxisome proliferator-activated receptors (PPARs). frontiersin.org

Table 3: Interactive Data on the Role of Carnitine Derivatives in Lipid Metabolism

CompoundCellular Model/OrganismObserved Effect on Lipid Metabolism
L-carnitine Large yellow croakerReduced liver total lipid and TAG content. nih.gov
D-carnitine Nile tilapiaIncreased lipid deposition and induced lipotoxicity. nih.govcambridge.org
Medium-chain acylcarnitines Human myotubesSupported the oxidation of palmitate. nih.gov
L-carnitine GeneralReduces availability of free fatty acids for triglyceride synthesis. frontiersin.org

Interplay with Glucose Metabolism and Insulin Signaling Pathways in Research Settings

There is a growing body of evidence suggesting a significant interplay between acylcarnitine metabolism and glucose homeostasis. Elevated levels of medium-chain acylcarnitines, including hexanoylcarnitine and octanoylcarnitine, have been associated with gestational diabetes and the early progression to type 2 diabetes. nih.gov In these studies, exposure of pancreatic β-cells to elevated medium-chain acylcarnitines led to defects in glucose-stimulated insulin secretion. nih.gov

The mechanism behind this impairment appears to be linked to reduced mitochondrial respiratory capacity and a subsequent decrease in the ability to couple glucose metabolism to insulin secretion. nih.gov In mouse adipocytes, treatment with C10- or C12-carnitine resulted in blunted insulin-stimulated glucose uptake. researchgate.net This suggests that an accumulation of certain medium-chain acylcarnitines can directly contribute to insulin resistance at the cellular level.

The "glucose-fatty acid cycle," or Randle cycle, describes the competition between glucose and fatty acids for oxidation. nih.govresearchgate.net An increased rate of fatty acid oxidation can lead to the accumulation of acetyl-CoA and other intermediates that inhibit key enzymes in glycolysis, thereby reducing glucose utilization. Acylcarnitines, as key players in fatty acid oxidation, are central to this regulatory mechanism. An imbalance in acylcarnitine profiles may, therefore, disrupt the normal interplay between glucose and lipid metabolism, contributing to insulin resistance. nih.govresearchgate.net

Involvement in Amino Acid Catabolism and Related Metabolic Networks

The metabolism of acylcarnitines is also connected to amino acid catabolism. Carnitine itself is synthesized from the amino acids lysine (B10760008) and methionine. medicalnewstoday.com Furthermore, the catabolism of certain amino acids, particularly branched-chain amino acids (BCAAs), generates acyl-CoA intermediates that can be converted to their corresponding acylcarnitines. nih.gov This provides a mechanism for buffering the acyl-CoA pool and removing potentially toxic intermediates.

Acylcarnitines are therefore considered important markers in the study of both fatty acid and amino acid metabolism. nih.govnih.gov For instance, the degradation of branched-chain fatty acids leads to intermediates that are also part of branched-chain amino acid degradation pathways. nih.gov

In a study on elderly patients undergoing hemodialysis, L-carnitine treatment was found to affect amino acid metabolism, which may be beneficial for energy production in cardiac and skeletal muscles. karger.com The study measured various acylcarnitines, including hexanoylcarnitine, and found that their levels increased with L-carnitine supplementation, enhancing fatty acid metabolism. karger.com

While direct studies on the role of DL-Caproylcarnitine chloride in amino acid catabolism are scarce, it is clear that as a component of the acylcarnitine pool, it is part of a complex metabolic network that integrates fatty acid, glucose, and amino acid metabolism.

Cellular and Molecular Mechanisms of Action of Dl Caproylcarnitine Chloride

Investigation of Intracellular Signaling Cascades Affected by DL-Caproylcarnitine Chloride

The interaction of acylcarnitines with intracellular signaling networks is a key area of research. These interactions can lead to widespread changes in cellular function.

Derivatives of carnitine have been shown to modulate the activity of protein kinases and phosphatases, crucial regulators of cellular signaling. For instance, newly synthesized phospholipids (B1166683) containing a linoleic acid derivative have been demonstrated to act as activators of Protein Kinase C (PKC) isozymes. nih.gov These compounds were also found to inhibit protein phosphatase 1 (PP1) and protein tyrosine phosphatase 1B (PTP1B), while enhancing the activity of protein phosphatase 2A (PP2A). nih.gov Such modulation of kinase and phosphatase activities can have profound effects on downstream signaling events.

Table 1: Effects of DCP-LA-Phospholipids on Protein Kinase and Phosphatase Activities

Compound Effect on PKC Isozymes Effect on PP1 Effect on PP2A Effect on PTP1B
diDCP-LA-PE Activates atypical PKCι and -ζ Suppressed No significant effect Strongly reduced
diDCP-LA-PS Activates PKC No significant effect No significant effect Strongly reduced
diDCP-LA-PC Inhibits PKCγ No significant effect No significant effect Enhanced
diDCP-LA-PI Activates PKC Suppressed Enhanced Strongly reduced

Data derived from a study on newly synthesized DCP-LA-phospholipids, which are structurally related to acylcarnitines. nih.gov

L-carnitine and its derivatives can influence gene expression through various mechanisms, including the modulation of nuclear receptors. L-carnitine has been shown to increase the binding affinities of nuclear receptors to their promoter target sequences, suggesting a direct role in transcriptional regulation. nih.gov In hepatocytes, L-carnitine administration modulated the transcription of key nuclear receptor target genes, promoting lipolytic gene expression and decreasing the transcription of genes linked to adipogenesis and insulin (B600854) resistance. nih.gov Furthermore, in the context of cellular stress, L-carnitine has been observed to reduce the expression of the apoptosis-related gene caspase-3 and augment the expression of autophagy-related genes such as ATG-5 and Smad-1 in bone tissue. ekb.eg In renal cells, L-carnitine treatment has been shown to significantly reduce the gene expression of Caspase-9 and increase the expression of the anti-apoptotic gene Bcl-2. nih.gov

Effects on Organelle Function and Integrity in Cellular Models (e.g., Endoplasmic Reticulum, Peroxisomes)

Acylcarnitines are integral to mitochondrial function, facilitating the transport of long-chain fatty acids across the mitochondrial membrane for subsequent β-oxidation. nih.gov This role is critical for cellular energy production and the prevention of toxic metabolite accumulation. nih.gov L-carnitine contributes to the protection of mitochondria from oxidative stress, which can otherwise lead to mitochondrial damage and programmed cell death. scielo.br Research on the effects of L-carnitine on perfluorooctanesulfonate-treated renal tubular cells has shown that it can maintain mitochondrial function and reduce reactive oxygen species (ROS) levels in both the cytosol and mitochondria. nih.gov While the direct effects on the endoplasmic reticulum and peroxisomes are less characterized, the interplay between mitochondrial function and these organelles suggests that acylcarnitines could indirectly influence their integrity and function, particularly under conditions of cellular stress.

DL-Caproylcarnitine Chloride and Cellular Stress Responses in In Vitro Studies (e.g., Oxidative Stress, ER Stress)

L-carnitine and its acetylated form, acetyl-L-carnitine, are known to play a significant role in modulating cellular stress responses. nih.gov These molecules can help mitigate oxidative stress by protecting against damage to lipids, proteins, and DNA. scielo.br The antioxidant effects of L-carnitine are also associated with an elevation in the levels of antioxidant enzymes. scielo.br In studies involving dexamethasone-induced osteoporosis in rats, L-carnitine treatment ameliorated the elevation in oxidative stress markers. ekb.eg Similarly, in perfluorooctanesulfonate-treated renal tubular cells, L-carnitine was found to attenuate increased ROS levels. nih.gov The ability of cells to mount a protective response to proteotoxic insults is crucial for survival, and pharmacological modulation of these cellular stress response pathways is an area of active investigation. nih.gov While direct evidence for DL-Caproylcarnitine chloride in ER stress is limited, the known role of L-carnitine in mitigating general cellular stress suggests a potential protective function. nih.gov

Influence on Autophagy and Apoptosis Pathways in Experimental Cell Lines

The balance between autophagy and apoptosis is critical for determining cell fate under stress conditions. mdpi.com L-carnitine has been shown to influence both of these pathways. In a study on dexamethasone-induced osteoporosis, L-carnitine reduced the expression of the pro-apoptotic gene caspase-3 while increasing the expression of autophagy-related genes ATG-5 and Smad-1. ekb.eg This suggests a protective mechanism involving the promotion of autophagy and suppression of apoptosis. ekb.eg Further evidence comes from studies on renal tubular cells, where L-carnitine was shown to protect against autophagy-associated apoptosis induced by perfluorooctanesulfonate. nih.gov The interplay is complex, as prolonged or excessive autophagy can also lead to cell death. nih.gov The molecular crosstalk between these pathways can be mediated by proteins like Beclin 1 and the Bcl-2 family, which are involved in both processes. mdpi.com

Table 2: Influence of L-Carnitine on Apoptosis and Autophagy Markers

Cell/Tissue Type Condition Effect of L-Carnitine on Apoptosis Markers Effect of L-Carnitine on Autophagy Markers
Rat Bone Dexamethasone-induced osteoporosis Reduced Caspase-3 expression Augmented ATG-5 and Smad-1 expression
Renal Tubular Cells Perfluorooctanesulfonate treatment Reduced autophagy-associated apoptosis Protective against excessive autophagy
Serum-deprived MC3T3-E1 cells Serum deprivation Decreased cytochrome c release and caspase-3/9 activation Not specified
Rat Kidney Monosodium glutamate-induced toxicity Reduced Caspase-9 gene expression, Increased Bcl-2 gene expression Not specified

This table summarizes findings from various studies on L-carnitine, a related compound to DL-Caproylcarnitine chloride. ekb.egnih.govnih.gov

Exploration of Receptor-Mediated or Non-Receptor-Mediated Actions at the Cellular Level

The cellular actions of acylcarnitines can be mediated through both receptor-dependent and independent mechanisms.

Receptor-Mediated Actions: L-carnitine has been shown to exert a nutrigenomic effect by directly modulating the activity of nuclear receptors. nih.gov In hepatocytes, L-carnitine supplementation increased the protein activity of multiple nuclear receptors, including RAR, RXR, VDR, PPAR, HNF4, ER, and LXR. nih.gov Electrophoretic mobility shift assays have confirmed that L-carnitine increases the binding affinities of these nuclear receptors to their DNA target sequences, providing a molecular basis for its transcriptional modulatory effects. nih.gov

Non-Receptor-Mediated Actions: Acylcarnitines can also act through non-receptor-mediated pathways. For example, palmitoyl-DL-carnitine has been shown to have calcium-dependent effects on cultured neurons. researcher.life It appears to reduce the efficiency of intracellular calcium handling, leading to an enhancement of Ca2+-dependent events, including the inactivation of voltage-activated Ca2+ currents. researcher.life This may involve a direct interaction with intracellular calcium stores or an influence on Ca2+-induced Ca2+ release. researcher.life Such modulation of intracellular ion concentrations represents a significant non-receptor-mediated action at the cellular level.

DL-Caproylcarnitine Chloride's Impact on Membrane Fluidity and Permeability in Biological Models

The interaction of acylcarnitines, including DL-Caproylcarnitine chloride, with biological membranes is a critical aspect of their cellular and molecular mechanism of action. These interactions can lead to significant alterations in the physical properties of the lipid bilayer, specifically its fluidity and permeability. The extent and nature of these effects are largely governed by the physicochemical properties of the acylcarnitine molecule, most notably the length of its acyl chain.

Acylcarnitines are amphiphilic molecules, possessing a polar head group (the carnitine moiety) and a hydrophobic acyl chain. This structure facilitates their insertion into the lipid bilayer of cell membranes. The hydrophobic interactions between the acyl chain of the acylcarnitine and the fatty acid tails of the membrane phospholipids are the primary driving force for this insertion.

Research has shown that the length of the acyl chain plays a pivotal role in how these molecules affect membrane dynamics. Generally, as the acyl chain length increases, the partitioning of acylcarnitines into the membrane is favored. While shorter-chain acylcarnitines tend to reside mostly in the aqueous phase and may have a stabilizing effect on the membrane, longer-chain acylcarnitines are more likely to insert into the lipid bilayer.

Studies on various acylcarnitines have demonstrated a range of effects on membrane fluidity and permeability. For instance, long-chain acylcarnitines have been observed to disrupt the packing of phospholipids locally. This disruption can lead to an increase in membrane fluidity. However, the specific effect can be complex and concentration-dependent. For example, studies with palmitoylcarnitine (B157527) on human erythrocytes have shown triphasic alterations in membrane fluidity, with an initial increase, followed by a decrease, and then another increase at higher concentrations.

The insertion of acylcarnitines into the membrane can also lead to an increase in membrane permeability. An excessive accumulation of long-chain acylcarnitines within the membrane has been associated with membrane disruption and leakage. This can result in the release of intracellular components and a loss of membrane integrity. For example, exposure of erythrocytes to high concentrations of long-chain acylcarnitines has been shown to induce lysis. Similarly, in other cell models, increased permeability of the cell membrane has been observed.

While direct experimental data on the effects of DL-Caproylcarnitine chloride on membrane fluidity and permeability are limited, its behavior can be inferred from studies on other medium-chain acylcarnitines. Medium-chain acylcarnitines, such as decanoylcarnitine, have been shown to interact with and insert into phospholipid bilayers in a manner similar to their longer-chain counterparts, although their effects may be less pronounced. It is hypothesized that the shorter acyl chain of medium-chain acylcarnitines results in a less stable insertion into the membrane, leading to faster dissociation.

The following table summarizes the general effects of different classes of acylcarnitines on membrane properties based on available research.

Acylcarnitine Chain LengthGeneral Effect on Membrane FluidityGeneral Effect on Membrane PermeabilityBiological Model Examples
Short-chain (e.g., Acetylcarnitine)Minimal to stabilizing effectGenerally does not increase permeabilityErythrocyte membranes
Medium-chain (e.g., Decanoylcarnitine, inferred for Caproylcarnitine)Moderate increase, depending on concentrationPotential for increased permeability at higher concentrationsMitochondrial leaflet models
Long-chain (e.g., Palmitoylcarnitine)Complex, concentration-dependent alterations (increase and decrease)Significant increase, can lead to membrane disruption and lysisErythrocytes, Caco-2 cells, mitochondrial membranes

Advanced Analytical Methodologies for Dl Caproylcarnitine Chloride Research

Development and Validation of Chromatographic Techniques for Quantitative Analysis (e.g., LC-MS/MS, GC-MS) in Research Samples

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the quantitative analysis of acylcarnitines, providing high sensitivity and specificity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the most widely adopted method for the analysis of DL-Caproylcarnitine chloride and other acylcarnitines. cas.czchemrxiv.org The development of a robust LC-MS/MS method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Preparation often involves a simple protein precipitation with acetonitrile (B52724) or methanol (B129727), followed by centrifugation. nih.gov For enhanced retention on reversed-phase columns and improved ionization efficiency, chemical derivatization is frequently employed. sciex.com A common approach is butylation (esterification) using butanolic-HCl, which converts the carboxyl group to a butyl ester. nih.gov This not only improves chromatographic behavior but also allows for the differentiation of certain isobaric compounds. nih.gov However, methods for underivatized acylcarnitines have also been successfully developed, simplifying sample preparation and increasing throughput. nih.govpdx.edusciex.com

Chromatographic Separation: Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) columns are used. HILIC chromatography is particularly effective for separating polar compounds like carnitine and short-chain acylcarnitines without the need for derivatization. sigmaaldrich.com Gradient elution with mobile phases typically containing acetonitrile, water, and modifiers like formic acid or ammonium (B1175870) acetate (B1210297) is used to achieve separation from other endogenous compounds and acylcarnitine isomers. nih.gov

Detection and Validation: Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. Quantification is achieved via Multiple Reaction Monitoring (MRM), which offers high selectivity. A characteristic precursor-to-product ion transition for acylcarnitines involves the precursor ion [M+H]+ fragmenting to a common product ion at m/z 85. nih.govresearchgate.net Method validation is performed to assess linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ). nih.govnih.gov

Table 1: Example Validation Parameters for LC-MS/MS Quantification of Acylcarnitines

Parameter Typical Performance Metric Reference
Linearity (r²) > 0.99 nih.govresearchgate.net
Lower Limit of Quantification (LLOQ) 0.1 - 10 µmol/L nih.gov
Intra-day Precision (%CV) < 10% nih.gov
Inter-day Precision (%CV) < 15% nih.gov
Accuracy / Recovery 85% - 115% nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

While less common than LC-MS/MS for acylcarnitine analysis, GC-MS can be used, particularly for profiling related organic acids. mdpi.com Due to the non-volatile nature of DL-Caproylcarnitine chloride, derivatization is mandatory. This typically involves a two-step process: methoximation to protect keto groups, followed by silylation (e.g., using MSTFA) to convert polar hydroxyl and carboxyl groups into volatile trimethylsilyl (B98337) (TMS) esters and ethers. youtube.com The derivatized compounds are then separated based on their boiling points and polarity on a GC column and detected by a mass spectrometer. mdpi.com While powerful, the extensive sample preparation makes it less suited for high-throughput research applications compared to modern LC-MS/MS methods. youtube.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Tracing Studies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used to trace metabolic pathways.

Structural Elucidation: Proton (¹H) and Carbon-13 (¹³C) NMR are used to confirm the molecular structure of DL-Caproylcarnitine chloride. scilit.com

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of each proton. Key signals for caproylcarnitine would include the trimethylammonium protons appearing as a singlet at a distinct chemical shift, protons on the carnitine backbone, and protons along the C6 acyl chain. researchgate.netresearchgate.net The chemical shift and splitting patterns of these signals confirm the connectivity of the atoms. libretexts.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. Specific resonances for the carbonyl carbon of the ester linkage, the carbons of the carnitine moiety, and the carbons of the caproyl chain provide unambiguous confirmation of the compound's structure. nih.gov

Metabolic Tracing: NMR is a valuable tool for metabolic tracing studies. By administering a stable isotope-labeled precursor, such as ¹³C-labeled caproic acid, researchers can follow its metabolic fate. The appearance of the ¹³C label in the caproyl moiety of DL-Caproylcarnitine chloride can be detected and quantified by ¹³C NMR spectroscopy. nih.gov This allows for the investigation of fatty acid uptake and esterification kinetics within intact cells or tissues under various physiological or pathological conditions. nih.govnih.govresearchgate.net Such studies have been used to investigate fatty acylcarnitine metabolism in different types of adipose tissue, identifying it as a potential metabolic marker. nih.gov

Radiolabeling Techniques for Tracing Metabolic Fate and Distribution in Experimental Systems

Radiolabeling offers exceptional sensitivity for tracing the metabolic fate and tissue distribution of compounds in experimental systems.

For DL-Caproylcarnitine chloride, tracing studies can be designed using precursors labeled with radioisotopes like Carbon-14 (¹⁴C) or Tritium (³H). Two primary strategies are employed:

Labeling the Carnitine Moiety: Cells or animals are pre-incubated with L-[³H]carnitine or L-[¹⁴C]carnitine. nih.gov This labels the entire intracellular carnitine pool. Following the introduction of unlabeled caproic acid, the formation of radiolabeled DL-Caproylcarnitine chloride can be monitored over time. nih.gov

Labeling the Acyl Chain: Alternatively, [¹⁴C]-labeled caproic acid can be administered. The subsequent analysis of tissues and biological fluids for radiolabeled DL-Caproylcarnitine chloride reveals the pathways of fatty acid activation and conjugation with carnitine.

After administration of the radiolabeled compound, samples (e.g., blood, tissue homogenates, cellular fractions) are collected at various time points. The radiolabeled DL-Caproylcarnitine chloride is then separated from other metabolites, typically using High-Performance Liquid Chromatography (HPLC). The fractions are collected, and the radioactivity is quantified using a scintillation counter. This approach, known as radio-HPLC, allows for the determination of the concentration and location of the compound and its metabolites, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Electrochemical and Spectrophotometric Detection Methods for DL-Caproylcarnitine Chloride in Research Contexts

While mass spectrometry is dominant, electrochemical and spectrophotometric methods offer alternative detection strategies for specific research applications.

Spectrophotometric Detection: These methods are typically enzymatic assays. A common principle involves the reaction of acylcarnitines with Coenzyme A (CoA), catalyzed by carnitine acyltransferase, to release free carnitine and acyl-CoA. For total carnitine determination, a preliminary alkaline hydrolysis step is used to release free carnitine from all acylcarnitines, including caproylcarnitine. nih.gov The amount of carnitine is then quantified in a subsequent enzymatic reaction. For instance, carnitine acetyltransferase can catalyze the reaction of carnitine with acetyl-CoA, releasing free CoA. This CoA then reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored thiophenolate ion that can be measured spectrophotometrically at 412 nm. nih.gov The intensity of the color is proportional to the amount of carnitine present. These methods are cost-effective but have lower specificity and sensitivity compared to MS and may not differentiate between different acylcarnitines directly. nih.gov

Table 2: Characteristics of an Enzymatic Spectrophotometric Assay for Carnitine

Parameter Result Reference
Principle Enzymatic reaction with DTNB nih.gov
Detection Wavelength 412 nm nih.gov
Detection Limit 1.7 µmol/L in plasma nih.gov
Precision (%CV) < 5% nih.gov
Recovery ~97% nih.gov

Electrochemical Detection: Electrochemical sensors for acylcarnitines are an emerging area of research. These sensors can be developed based on principles of biocatalysis or molecular recognition. A potential approach involves immobilizing an enzyme, such as a specific carnitine acyltransferase, onto an electrode surface. The enzymatic reaction would produce an electroactive species that can be detected amperometrically or potentiometrically. Another advanced strategy is the development of molecularly imprinted polymers (MIPs). A polymer can be synthesized using DL-Caproylcarnitine chloride as a template molecule. After removal of the template, the polymer contains recognition sites that are specific to the size, shape, and functional groups of caproylcarnitine, allowing for selective electrochemical detection.

Bioanalytical Methodologies for Quantification in Biological Matrices for Research Purposes

The accurate quantification of DL-Caproylcarnitine chloride in complex biological matrices is fundamental for metabolic research. LC-MS/MS is the preferred platform for this purpose. testcatalog.orgnih.govtestcatalog.orgnih.gov

Cell Lysates and Tissue Homogenates: To analyze intracellular levels, cells are lysed, or tissues are homogenized, typically in a methanol-based solution to simultaneously extract metabolites and precipitate proteins. nih.gov An internal standard, usually a stable isotope-labeled version of an acylcarnitine (e.g., D₃-acetylcarnitine), is added at the beginning of the procedure to correct for matrix effects and variations during sample processing. nih.gov The supernatant after centrifugation is then either directly injected or subjected to derivatization before LC-MS/MS analysis. nih.gov

Biological Fluids (Plasma, Serum, Urine):

Plasma/Serum: The most common matrix for assessing systemic acylcarnitine profiles. Sample preparation typically involves protein precipitation with a cold organic solvent like acetonitrile. nih.gov The clear supernatant is then analyzed. testcatalog.org

Urine: Urine analysis is useful for studying the excretion of acylcarnitines. Sample preparation may involve a simple dilution step or solid-phase extraction (SPE) to concentrate the analytes and remove interfering salts and pigments. researchgate.net

Dried Blood Spots (DBS): DBS analysis is a cornerstone of newborn screening. A small disc is punched from the dried blood spot and extracted with a methanol solution containing internal standards. nih.gov This minimally invasive method is ideal for large-scale screening studies. nih.gov

The choice of methodology depends on the research question, the required sensitivity, the sample matrix, and the desired throughput. For comprehensive and quantitative analysis of DL-Caproylcarnitine chloride in biological systems, validated LC-MS/MS methods remain the gold standard. researchgate.net

Table 3: Summary of Bioanalytical Methodologies for DL-Caproylcarnitine Chloride

Biological Matrix Primary Preparation Technique Key Considerations Analytical Platform
Cell Lysates Methanol Extraction / Lysis Addition of internal standard early; complete cell disruption. LC-MS/MS
Tissue Homogenates Mechanical Homogenization in Solvent Efficient homogenization; normalization to tissue weight. LC-MS/MS
Plasma / Serum Protein Precipitation (Acetonitrile) Efficient removal of proteins; prevention of analyte degradation. LC-MS/MS
Urine Dilution or Solid-Phase Extraction (SPE) Normalization to creatinine; removal of high salt content. LC-MS/MS
Dried Blood Spots (DBS) Solvent Extraction from Punched Disc Homogeneity of the spot; controlling for hematocrit effects. LC-MS/MS

No Publicly Available Research Found for DL-Caproylcarnitine Chloride in Specified Preclinical Applications

Despite a comprehensive search of scientific literature, no specific preclinical or in vitro research data could be located for the chemical compound DL-Caproylcarnitine chloride within the scope of the requested article outline.

Extensive searches were conducted to identify studies investigating the role of DL-Caproylcarnitine chloride in cellular and animal models of metabolic dysregulation. The search focused on the following areas as specified:

Investigation in Cellular Models of Metabolic Dysregulation and Pathophysiology:

Adipocyte Differentiation and Lipid Droplet Dynamics

Hepatocyte Lipid Accumulation and Secretion

Myocyte Energy Substrate Preference and Utilization

Studies in Animal Models of Metabolic Perturbations and Disease Pathogenesis:

Genetically Modified Animal Models with Metabolic Phenotypes

Diet-Induced Models of Metabolic Imbalance

The search results did not yield any peer-reviewed articles, patents, or other scientific publications that specifically examined the effects of DL-Caproylcarnitine chloride in these contexts. While general information exists for other carnitine derivatives (such as L-carnitine, acetyl-L-carnitine, and propionyl-L-carnitine) and their roles in metabolic processes, this information falls outside the strict scope of the requested article, which was to focus solely on DL-Caproylcarnitine chloride.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each section and subsection as outlined. The absence of available data for this particular compound prevents the creation of the specified data tables and the detailing of research findings.

Preclinical and in Vitro Research Applications of Dl Caproylcarnitine Chloride

DL-Caproylcarnitine Chloride in Research Models of Mitochondrial Dysfunction

As an acyl ester of carnitine, DL-Caproylcarnitine chloride is intrinsically linked to mitochondrial fatty acid oxidation. While extensive research on other carnitine derivatives exists, studies specifically detailing the effects of DL-Caproylcarnitine chloride in models of mitochondrial dysfunction are limited. However, the broader understanding of acylcarnitines suggests its potential involvement in modulating mitochondrial bioenergetics. Acylcarnitines are crucial for transporting fatty acids across the mitochondrial membrane for subsequent β-oxidation, a primary energy-generating pathway. mdpi.com In conditions of metabolic stress or genetic defects in fatty acid oxidation, the profile of acylcarnitines, including medium-chain variants like caproylcarnitine, can be altered, reflecting underlying mitochondrial impairment. nih.gov

Research ModelInvestigated ParameterPotential Role of DL-Caproylcarnitine chloride
Isolated MitochondriaFatty Acid Oxidation RatesSubstrate for β-oxidation, influencing respiratory chain activity.
Cell Cultures with Induced Mitochondrial StressCellular ATP Levels, Reactive Oxygen Species (ROS) ProductionPotential to either rescue or exacerbate mitochondrial dysfunction depending on the specific metabolic context.
Animal Models of Metabolic DisordersAcylcarnitine ProfilingBiomarker for diagnosing and monitoring disorders of fatty acid oxidation.

Neurobiochemical Investigations in Preclinical Systems (e.g., Primary Neuronal Cultures, Brain Slices, Rodent Models)

The influence of medium-chain acylcarnitines on neural cell function has been an area of active investigation. One study specifically examined the in vitro effects of hexanoylcarnitine (B1232462), the acyl component of DL-Caproylcarnitine chloride, on oxidative stress parameters in the cerebral cortex of young rats. nih.gov This research provides direct insight into the neurobiochemical activities of this compound.

In this study, hexanoylcarnitine was shown to induce lipid peroxidation, as evidenced by an increase in thiobarbituric acid-reactive substances (TBA-RS). nih.gov Furthermore, it led to a decrease in glutathione (B108866) (GSH) levels, a critical antioxidant in the brain. nih.gov These findings suggest that at certain concentrations, hexanoylcarnitine can disrupt the redox homeostasis in neural tissues. nih.gov The table below summarizes these key findings.

Preclinical SystemParameter MeasuredObserved Effect of HexanoylcarnitineReference
Cerebral Cortex Homogenates (Rat)Lipid Peroxidation (TBA-RS)Significant increase nih.gov
Cerebral Cortex Homogenates (Rat)Protein Oxidative Damage (Carbonyl Formation)No significant change nih.gov
Cerebral Cortex Homogenates (Rat)Antioxidant Defense (Glutathione Levels)Significant decrease nih.gov

These findings indicate that while acylcarnitines are essential for normal brain metabolism, an abnormal accumulation of specific medium-chain acylcarnitines could contribute to neuronal oxidative stress. nih.gov

In Vitro Enzyme Activity Modulation and Inhibition Studies with Specific Targets

DL-Caproylcarnitine chloride, as a substrate and product within the carnitine system, is expected to interact with and modulate the activity of carnitine acyltransferases. The carnitine palmitoyltransferase (CPT) system, comprising CPT1 and CPT2, is central to fatty acid oxidation by regulating the transport of long-chain fatty acids into the mitochondria. nih.gov While long-chain acylcarnitines are the primary substrates for CPT2, the broader family of carnitine acyltransferases includes enzymes with varying substrate specificities, such as carnitine octanoyltransferase (CrOT), which has a preference for medium-chain fatty acids. columbia.edu

Although direct studies on the inhibitory or modulatory effects of DL-Caproylcarnitine chloride on these specific enzymes are not extensively documented in publicly available literature, its structural similarity to other acylcarnitines suggests a potential for competitive inhibition or substrate-level regulation of these enzymes.

Enzyme TargetPotential Modulatory Effect of DL-Caproylcarnitine chlorideRationale
Carnitine Palmitoyltransferase 1 (CPT1)Potential for feedback inhibitionHigh concentrations of acylcarnitines can regulate CPT1 activity.
Carnitine Palmitoyltransferase 2 (CPT2)Substrate for the reverse reaction, potential for product inhibitionAs a medium-chain acylcarnitine, it can be a substrate for the reverse reaction catalyzed by CPT2.
Carnitine Octanoyltransferase (CrOT)Substrate and potential modulatorCrOT shows a preference for medium-chain acyl-CoAs, and its product, a medium-chain acylcarnitine, could influence its activity. columbia.edu

Role in Research Models of Cellular Proliferation, Differentiation, and Senescence

The role of fatty acid metabolism in cellular fate decisions, including proliferation, differentiation, and senescence, is an emerging area of research. Mitochondrial function and metabolic programming are known to be critical regulators of these processes. While direct evidence linking DL-Caproylcarnitine chloride to these cellular events is scarce, studies on related carnitine compounds provide a basis for potential involvement.

For instance, L-carnitine has been shown to influence cellular senescence. One study demonstrated that L-carnitine can inhibit the senescence-associated secretory phenotype (SASP) in aging adipose tissue. conicet.gov.arnih.gov Another study reported that carnitines have been previously linked to the induction of senescence in glioblastoma cells. researchgate.net Furthermore, the downregulation of carnitine palmitoyltransferase 1C (CPT1C), an enzyme involved in fatty acid metabolism, has been associated with the induction of cellular senescence in cancer cells. escholarship.org

Given that DL-Caproylcarnitine chloride is an integral part of the acylcarnitine pool, which is modulated by enzymes like CPTs, it is plausible that it could play a role in these cellular processes by influencing fatty acid metabolism and mitochondrial function. However, specific experimental data elucidating the direct effects of DL-Caproylcarnitine chloride on cellular proliferation, differentiation, and senescence are needed to confirm this hypothesis.

Cellular ProcessPotential Role of DL-Caproylcarnitine chlorideSupporting Rationale from Related Compounds
Proliferation Modulation of energy availability for cell division.L-carnitine supplementation has been shown to affect cell proliferation rates in some in vitro models.
Differentiation Influencing metabolic reprogramming required for cell specialization.Alterations in fatty acid metabolism are known to occur during cellular differentiation.
Senescence Potential to induce or inhibit senescence by affecting mitochondrial function and oxidative stress.L-carnitine has been shown to inhibit the senescence-associated secretory phenotype. conicet.gov.arnih.gov Downregulation of CPT1C, which impacts acylcarnitine levels, is linked to senescence. escholarship.org

Computational and Theoretical Aspects of Dl Caproylcarnitine Chloride Research

Molecular Docking and Dynamics Simulations with Candidate Protein Targets

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule, such as DL-Caproylcarnitine chloride, and a protein target. These methods are crucial for understanding the compound's mechanism of action and for designing new molecules with improved properties.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. For acylcarnitines, a key area of investigation is their interaction with enzymes and transport proteins. For instance, molecular modeling studies have explored the binding of various acylcarnitines to myoglobin. These simulations have shown that medium and long-chain acylcarnitines can bind to the hydrophobic groove of myoglobin, with the binding affinity influenced by the length of the acyl chain. While short-chain acylcarnitines (C10 or below) did not show binding to oxy-myoglobin in some simulations, the carnitine headgroup was found to contribute favorably to the binding energy for those that did bind nih.gov.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the molecular interactions over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies. While specific MD simulation studies on DL-Caproylcarnitine chloride are not widely published, the methodology has been extensively applied to study related systems, such as the transport of long-chain fatty acids via the carnitine shuttle. The enzymes involved in this shuttle, such as carnitine acyltransferases, are prime candidates for MD simulations with various acylcarnitine species to elucidate the specifics of their substrate recognition and catalytic mechanisms mdpi.comwikipedia.org.

Table 1: Key Protein Targets for Acylcarnitine Computational Studies

Protein TargetFunctionRelevance to Acylcarnitine Interaction
Carnitine Palmitoyltransferase 1 (CPT1)Catalyzes the transfer of the acyl group from acyl-CoA to carnitine.Key enzyme in fatty acid oxidation; understanding its interaction with different acylcarnitines is crucial for metabolic studies.
Carnitine-Acylcarnitine Translocase (CACT)Transports acylcarnitines across the inner mitochondrial membrane.Essential for the import of fatty acids into the mitochondria for beta-oxidation.
Carnitine Palmitoyltransferase 2 (CPT2)Converts acylcarnitine back to acyl-CoA within the mitochondrial matrix.The reverse reaction of CPT1, completing the carnitine shuttle.
MyoglobinOxygen-binding protein in muscle tissue.Has been shown to bind long-chain acylcarnitines, suggesting a potential regulatory role in fatty acid metabolism nih.gov.

Structure-Activity Relationship (SAR) Studies for DL-Caproylcarnitine Chloride Analogs

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For acylcarnitines, a primary focus of SAR studies is the length and composition of the acyl chain.

While specific SAR studies on a wide range of DL-Caproylcarnitine chloride analogs are not extensively documented in publicly available literature, general principles can be inferred from studies on other acylcarnitines. The length of the fatty acid chain is a critical determinant of the biological role and metabolic fate of acylcarnitines. They are generally categorized based on their chain length:

Short-Chain Acylcarnitines (SCACs): C2 to C4 chains.

Medium-Chain Acylcarnitines (MCACs): C6 to C12 chains, which includes caproylcarnitine (C6).

Long-Chain Acylcarnitines (LCACs): C14 to C20 chains.

The biological activity and the proteins they interact with are highly dependent on this classification. For example, different chain-length acyl-CoA dehydrogenases are specific for short, medium, or long-chain fatty acids. Consequently, the corresponding acylcarnitines will have different metabolic implications.

Computational SAR studies would involve generating a library of DL-Caproylcarnitine chloride analogs with modifications to the acyl chain (e.g., varying length, branching, or introducing unsaturation) and the carnitine moiety. These analogs would then be computationally evaluated for their binding affinity to various protein targets or their predicted metabolic stability.

Computational Modeling of Metabolic Pathways and Networks Involving DL-Caproylcarnitine Chloride

Computational modeling of metabolic pathways allows for a system-level understanding of how DL-Caproylcarnitine chloride is produced, consumed, and how it influences other metabolic processes. These models can range from simple pathway maps to complex, dynamic mathematical models.

DL-Caproylcarnitine chloride is an intermediate in the metabolism of fatty acids. It is formed from caproyl-CoA and carnitine by the action of carnitine acyltransferases. The primary metabolic pathway involving acylcarnitines is the carnitine shuttle, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation mdpi.comwikipedia.org. Medium-chain fatty acids like caproic acid can cross the mitochondrial membrane more readily than long-chain fatty acids, but their conversion to acylcarnitines can still play a role in buffering the intramitochondrial acyl-CoA to coenzyme A ratio.

Bioinformatics Approaches to Identify Associated Genes, Proteins, and Metabolic Signatures

Bioinformatics plays a crucial role in identifying the genes, proteins, and metabolic signatures associated with DL-Caproylcarnitine chloride. These approaches leverage large biological datasets, such as genomic, proteomic, and metabolomic data, to uncover novel associations.

Metabolomic Profiling: A primary application of bioinformatics in this context is the analysis of metabolomic data. Acylcarnitine profiles, which are a panel of different acylcarnitine levels in biological samples like blood or plasma, are used as biomarkers for a variety of inborn errors of metabolism and other diseases. Elevated levels of specific acylcarnitines, such as C6 (caproylcarnitine), can be indicative of a specific enzyme deficiency, for example, medium-chain acyl-CoA dehydrogenase deficiency (MCADD). Statistical and machine learning methods are applied to these profiles to identify patterns that are characteristic of different disease states nih.govnih.gov.

Genome-Wide Association Studies (GWAS): GWAS can be used to identify genetic variants associated with altered acylcarnitine levels. By correlating genetic data with metabolomic data from a large population, researchers can pinpoint genes that influence the metabolism of specific acylcarnitines. For instance, genetic polymorphisms in the SLC22A16 gene, which encodes a carnitine transporter, have been associated with variations in L-carnitine levels nih.gov.

Proteomic Analysis: Proteomic techniques can identify proteins that are differentially expressed in conditions associated with altered DL-Caproylcarnitine chloride levels. Furthermore, methods like affinity purification-mass spectrometry could potentially identify proteins that directly bind to caproylcarnitine, revealing new functional roles for this molecule.

Table 2: Bioinformatics Tools and Databases in Acylcarnitine Research

Tool/DatabaseApplication
Metabolomics Databases (e.g., HMDB, Metlin)Provide information on the chemical and biological properties of acylcarnitines, including spectral data.
Pathway Databases (e.g., KEGG, Reactome, WikiPathways)Offer curated maps of metabolic pathways involving acylcarnitines, facilitating network analysis chemrxiv.org.
Genomic Databases (e.g., dbSNP, ClinVar)Contain information on genetic variations that may be associated with altered acylcarnitine metabolism.
Statistical Software (e.g., R, Python libraries)Used for the analysis of metabolomic data to identify significant changes in acylcarnitine levels and to build predictive models.

Future Directions and Emerging Research Avenues for Dl Caproylcarnitine Chloride Studies

The evolving landscape of metabolic research continues to shed light on the multifaceted roles of acylcarnitines, including DL-Caproylcarnitine chloride, also known as hexanoylcarnitine (B1232462) or C6 carnitine. As a medium-chain acylcarnitine, its primary known function is linked to the transport of fatty acids for mitochondrial β-oxidation. nih.govmdpi.com However, recent advancements in analytical technologies are paving the way for a deeper understanding of its broader physiological and pathological significance. mdpi.com Future research is poised to explore beyond its established roles, venturing into uncharted territories of enzymatic interactions, biomarker potential, and its application in advanced biomedical models.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing DL-Caproylcarnitine chloride with high purity?

  • Methodological Answer : Synthesis typically involves esterification of L-carnitine with caproic acid followed by chloride salt formation. Key steps include:

  • Precursor selection : Use anhydrous L-carnitine and caproyl chloride under inert conditions to minimize hydrolysis .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or reverse-phase HPLC to isolate the compound. Validate purity via NMR (e.g., 1^1H/13^13C) and mass spectrometry (ESI-MS) .
  • Yield optimization : Conduct Design of Experiments (DOE) to test variables like reaction time, temperature, and stoichiometry .

Q. How can researchers characterize the structural and physicochemical properties of DL-Caproylcarnitine chloride?

  • Methodological Answer : Use a multi-technique approach:

  • Structural analysis : NMR (1^1H, 13^13C, DEPT) to confirm acyl chain attachment and chloride counterion presence. Compare spectral data with computational simulations (DFT) .
  • Physicochemical properties : Measure solubility (in PBS, DMSO), logP (via shake-flask method), and thermal stability (TGA/DSC). Include a table for clarity:
PropertyMethodTypical Value (DL-Caproylcarnitine chloride)
Solubility (PBS)Shake-flask + HPLC-UV12.5 mg/mL ± 1.2
logPOctanol-water partition1.8 ± 0.3
Melting PointDSC148–152°C
  • Reference standards : Cross-validate with commercial L-carnitine derivatives .

Q. What analytical techniques are recommended for quantifying DL-Caproylcarnitine chloride in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and MRM transitions for specificity. Validate with spike-recovery experiments in plasma/urine .
  • Ion chromatography : Quantify chloride release under hydrolytic conditions, ensuring pH control to avoid interference from endogenous chloride .

Advanced Research Questions

Q. How to design experiments investigating the role of DL-Caproylcarnitine chloride in mitochondrial β-oxidation pathways?

  • Methodological Answer :

  • In vitro models : Use isolated mitochondria from rodent liver/heart. Measure acyl-carnitine transferase activity via spectrophotometry (absorbance at 412 nm for CoA-SH release) .
  • Inhibitor studies : Co-administer etomoxir (CPT1 inhibitor) to confirm pathway specificity.
  • Data normalization : Express results as nmol/min/mg protein ± SEM, with triplicate technical replicates .

Q. What strategies resolve contradictions in reported cytotoxicity data for DL-Caproylcarnitine chloride?

  • Methodological Answer :

  • Systematic review : Use PRISMA guidelines to analyze literature, filtering studies by cell type (e.g., HepG2 vs. primary hepatocytes) and dosing protocols .
  • Meta-analysis : Calculate pooled effect sizes (Cohen’s d) with random-effects models to account for heterogeneity. Highlight confounding factors (e.g., serum content in media) .
  • Experimental replication : Conduct dose-response assays (0.1–100 µM) under standardized conditions (e.g., 48-hour exposure, ATP-based viability assays) .

Q. How to optimize stability studies of DL-Caproylcarnitine chloride under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to pH 1–13 (HCl/NaOH buffers) at 40°C. Monitor degradation via UPLC-PDA at 210 nm .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C. Report t90t_{90} (time to 90% potency retention) with 95% confidence intervals .
  • Degradant identification : Employ HR-MS/MS to characterize oxidation byproducts (e.g., hydroxylated caproyl chains) .

Methodological Frameworks

Q. How to formulate focused research questions about DL-Caproylcarnitine chloride’s mechanisms?

  • Apply the FFCCA principle :

  • Feasible : “Does DL-Caproylcarnitine chloride enhance fatty acid uptake in C2C12 myotubes?” (testable via radiolabeled palmitate assays).
  • Complex : “How does acyl-chain length modulate carnitine derivatives’ binding to CPT1?” (requires molecular docking simulations).

Q. What statistical approaches are critical for analyzing dose-dependent effects?

  • Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50. Report goodness-of-fit (R² > 0.95) and assess residuals for heteroscedasticity .

Literature Synthesis Guidelines

Q. How to conduct a rigorous literature review on DL-Caproylcarnitine chloride?

  • Search strategy : Use Google Scholar with terms like “caproylcarnitine chloride + metabolism + kinetics”, sorted by citation count .
  • Data extraction : Tabulate key findings (e.g., IC50 values, model systems) and flag methodological inconsistencies (e.g., lack of vehicle controls) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Carboxy-2-hexanoyloxypropyl)-trimethylazanium;hydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Carboxy-2-hexanoyloxypropyl)-trimethylazanium;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.